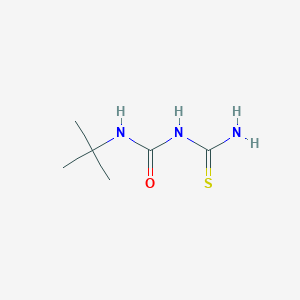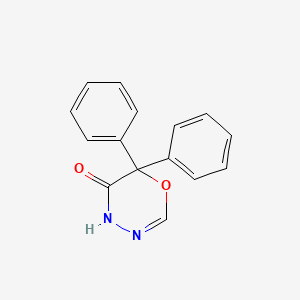![molecular formula C22H17F3N2O2 B14180822 N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-60-0](/img/structure/B14180822.png)
N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a biphenyl structure with an ethenyl group and a trifluoromethoxyphenyl group, making it a unique and potentially useful molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the biphenyl intermediate is reacted with an alkene in the presence of a palladium catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the biphenyl intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the urea linkage and the trifluoromethoxy group suggests that it could interact with biological targets in unique ways, potentially leading to the discovery of new drugs.
Medicine
In medicine, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the development of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-phenylurea: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-methoxyphenyl]urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially affecting its reactivity and interactions.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-chlorophenyl]urea: Contains a chloro group, which may influence its chemical stability and biological activity.
Uniqueness
The presence of the trifluoromethoxy group in “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved performance in various applications.
特性
CAS番号 |
917966-60-0 |
|---|---|
分子式 |
C22H17F3N2O2 |
分子量 |
398.4 g/mol |
IUPAC名 |
1-[2-(4-ethenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H17F3N2O2/c1-2-15-7-9-16(10-8-15)19-5-3-4-6-20(19)27-21(28)26-17-11-13-18(14-12-17)29-22(23,24)25/h2-14H,1H2,(H2,26,27,28) |
InChIキー |
VXCUNZJMHCJIFT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
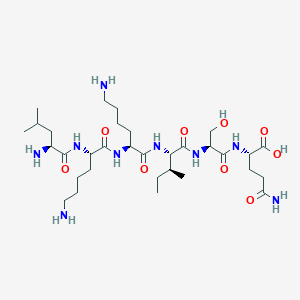
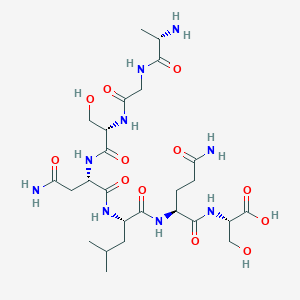
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
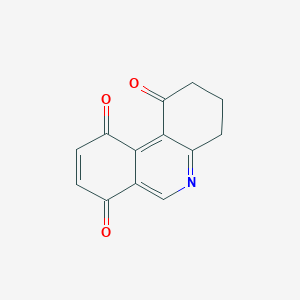
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
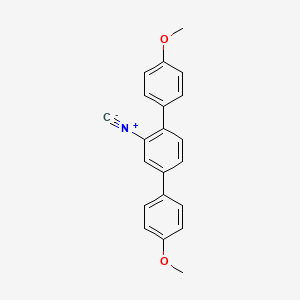
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
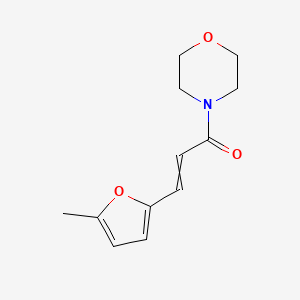
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
